molecular formula C12H16N4OS B8487342 N-(5-(4-methyl-2-propyl-1H-imidazol-1-yl)thiazol-4-yl)acetamide

N-(5-(4-methyl-2-propyl-1H-imidazol-1-yl)thiazol-4-yl)acetamide

Cat. No. B8487342
M. Wt: 264.35 g/mol
InChI Key: AHTSAAGVVVQVGJ-UHFFFAOYSA-N
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Patent
US09388180B2

Procedure details

N-(5-bromothiazol-4-yl)acetamide from example 2.4 (0.27 g, 1.22 mmol), potassium carbonate (0.17 g, 1.221 mmol) and 4-methyl-2-propyl-1H-imidazole from example 1.6 (0.15 g, 1.22 mmol) were added sequentially to dioxane (30 mL). The mixture was heated to 100° C. for 18 h. It was purified by pre-HPLC to give the title compound (3 mg, 0.01 mmol, 10%) as a white solid.
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
10%

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:6][CH:5]=[N:4][C:3]=1[NH:7][C:8](=[O:10])[CH3:9].C(=O)([O-])[O-].[K+].[K+].[CH3:17][C:18]1[N:19]=[C:20]([CH2:23][CH2:24][CH3:25])[NH:21][CH:22]=1>O1CCOCC1>[CH3:17][C:18]1[N:19]=[C:20]([CH2:23][CH2:24][CH3:25])[N:21]([C:2]2[S:6][CH:5]=[N:4][C:3]=2[NH:7][C:8](=[O:10])[CH3:9])[CH:22]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.27 g
Type
reactant
Smiles
BrC1=C(N=CS1)NC(C)=O
Name
Quantity
0.17 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.15 g
Type
reactant
Smiles
CC=1N=C(NC1)CCC
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It was purified by pre-HPLC

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C(N(C1)C1=C(N=CS1)NC(C)=O)CCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.01 mmol
AMOUNT: MASS 3 mg
YIELD: PERCENTYIELD 10%
YIELD: CALCULATEDPERCENTYIELD 0.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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